molecular formula C13H17N3S B7510682 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole

4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole

Cat. No. B7510682
M. Wt: 247.36 g/mol
InChI Key: HCARCCUMUIBVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole, also known as MPTT, is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. MPTT has been synthesized and studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been found to reduce oxidative stress and inflammation in cells. In addition, 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole in lab experiments is its high yield and purity. This makes it easy to obtain and use in various assays. Another advantage is its broad range of biological activities, which makes it useful for studying various biological processes. However, one limitation of using 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole. One area of interest is its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is its potential use as an antimicrobial agent. Studies are needed to determine its effectiveness against various microorganisms and to investigate its mechanism of action. Additionally, 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole may have potential applications in the field of materials science, particularly in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole involves the reaction of 2-methylphenylhydrazine with 4-methyl-5-(propan-2-ylsulfanyl)-1,2,3-triazole. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole obtained from this method is high, and the purity of the compound is also good.

Scientific Research Applications

4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including antimicrobial, antifungal, and antioxidant properties. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been found to exhibit anticancer activity against various cancer cell lines.

properties

IUPAC Name

4-methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-9(2)17-13-15-14-12(16(13)4)11-8-6-5-7-10(11)3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARCCUMUIBVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole

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